molecular formula C9H14O B101321 1-(2-Propynyl)cyclohexan-1-ol CAS No. 19135-08-1

1-(2-Propynyl)cyclohexan-1-ol

Cat. No.: B101321
CAS No.: 19135-08-1
M. Wt: 138.21 g/mol
InChI Key: CVFVGPVYIWNTJB-UHFFFAOYSA-N
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Description

1-(2-Propynyl)cyclohexan-1-ol, also known as 1-propynylcyclohexanol, is an organic compound with a molecular formula of C7H12O and a molecular weight of 116.17 g/mol. It is a colorless liquid with a faint odor and is insoluble in water. This compound is a cyclic alcohol that has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Dielectric Behavior in Solvents

Research by Rajala and Crossley (1972) studied the dielectric constants and losses of 2-propyn-1-ol (related to 1-(2-Propynyl)cyclohexan-1-ol) in various solvents like p-xylene and cyclohexane. This research is crucial for understanding the electrical properties of these compounds in different environments, which can be important for their applications in electronics and material science (Rajala & Crossley, 1972).

Molecular Recognition

Khanvilkar and Bedekar (2018) used a compound structurally similar to this compound for molecular recognition via NMR and fluorescence spectroscopy. This type of research highlights the potential of such compounds in analytical chemistry, particularly in identifying and differentiating between various molecular structures (Khanvilkar & Bedekar, 2018).

Catalysis in Oxidation Reactions

A study by Iamamoto et al. (1995) focused on the catalytic role of ironporphyrins in the oxidation of hydrocarbons, including cyclohexane. This research is significant for understanding how similar compounds like this compound can act as catalysts in chemical reactions, which is valuable in industrial processes like the synthesis of fine chemicals and pharmaceuticals (Iamamoto, Idemori, & Nakagaki, 1995).

Purification in Production Processes

Lorenzo et al. (2016) modeled a reactive distillation column for the production of high-purity cyclohexanone, a process in which compounds similar to this compound are involved. This study is essential for enhancing the efficiency and purity of industrial production processes, especially in the manufacture of nylon and related materials (Lorenzo et al., 2016).

Properties

IUPAC Name

1-prop-2-ynylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h1,10H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFVGPVYIWNTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172651
Record name 1-(2-Propynyl)cyclohexan-1-ol
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19135-08-1
Record name 1-(2-Propyn-1-yl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19135-08-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Propyn-1-yl)cyclohexanol
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Record name 1-(2-Propynyl)cyclohexan-1-ol
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Record name 1-(2-propynyl)cyclohexan-1-ol
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Record name 1-(2-Propyn-1-yl)cyclohexanol
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Synthesis routes and methods I

Procedure details

A stirred suspension of 121.6 g (5.0 mol) of magnesium in 1-l of anhydrous ether is treated with 0.6 g of mercuric chloride and about 100 mg of iodine. After several minutes, 3 ml of propargyl bromide is added and if no exotherm is noted, a small amount of reacting propargyl bromide and magnesium in ether is added. When the reaction beings, a mixture of 5.0 mol of cyclohexanone and 595 g (5.0 mol) of propargyl bromide is added dropwise at a rate that produces vigorous refluxing of the solution. (The propargyl bromide must always be present in some excess otherwise the reaction will stop. If this happens, the addition of about 1 ml of propargyl bromide will restart the reaction.) After about half of the propargyl bromide-cyclohexanone mixture has been added, another 500-750 ml of ether is used to dilute the reaction mixture. At the end of the addition, the reaction mixture is refluxed for at least 0.5 hour, cooled and poured into 4 liters of saturated ammonium chloride during good stirring. The ethereal layer is separated and the aqueous layer is washed with ether several times and the combined extract is washed twice with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. Evaporation of the ether yields 583 g (630 g theory) of a dark oil which is distilled giving purified 1-propargyl-1-hydroxycyclohexane.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
propargyl bromide cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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4 L
Type
reactant
Reaction Step Three
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625 (± 125) mL
Type
solvent
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Quantity
121.6 g
Type
reactant
Reaction Step Five
[Compound]
Name
1-l
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0 (± 1) mol
Type
solvent
Reaction Step Five
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0 (± 1) mol
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Reaction Step Five
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Name
mercuric chloride
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0.6 g
Type
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Reaction Step Six
Quantity
100 mg
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
reactant
Reaction Step Seven
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0 (± 1) mol
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reactant
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5 mol
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595 g
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Synthesis routes and methods II

Procedure details

10.00 Grams of the 1-(2'-chloroallyl)-1-cyclohexanol obtained above were dissolved in 94 g of N,N-dimethylformamide, and 9.65 g of potassium hydroxide in a flake form were added. The mixture was stirred at room temperature for 6 hours, and neutralized with a 20% acetic acid aqueous solution. The resultant mixture was subjected to extraction with toluene. The toluene phase was washed with water and dried over magnesium sulfate. The desiccant was filtered off and the toluene was distilled off under reduced pressure to give 7.68 g of 1-propargyl-1-cyclohexanol; m.p.=53-54° C., FI-MS m/e 138(M+) (Propargyl compound/allene compound=100.0/0.0),
Name
1-(2'-chloroallyl)-1-cyclohexanol
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9.65 g
Type
reactant
Reaction Step Two
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94 g
Type
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Reaction Step Four

Synthesis routes and methods III

Procedure details

A stirred suspension of 121.6 g (5.0 mol) of magnesium in 1 l. of anhydrous ether is treated with 0.6 g of mercuric chloride and about 100 mg of iodine. After several minutes, 3 ml of propargyl bromide is added and if no exotherm is noted, a small amount of reacting propargyl bromide and magnesium in ether is added. When the reaction begins, a mixture of 5.0 mol of cyclohexanone and 595 g (5.0 mol) of propargyl bromide is added dropwise at a rate that produces vigorous refluxing of the solution. (The propargyl bromide must always be present in some excess otherwise the reaction will stop. If this happens, the addition of about 1 ml of propargyl bromide will restart the reaction.) After about half of the propargyl bromide-cyclohexanone mixture has been added, another 500-750 ml of ether is used to dilute the reaction mixture. At the end of the addition, the reaction mixture is refluxed for at least 0.5 hour, cooled and poured into 4 liters of saturated ammonium chloride during good stirring. The ethereal layer is separated and the aqueous layer is washed with ether several times and the combined extract is washed twice with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. Evaporation of the ether yields 583 g (630 g theory) of a dark oil which is distilled giving purified 1-propargyl-1-hydroxycyclohexane.
Quantity
121.6 g
Type
reactant
Reaction Step One
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1 mL
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reactant
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propargyl bromide cyclohexanone
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4 L
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625 (± 125) mL
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mercuric chloride
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100 mg
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5 mol
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595 g
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